

A Technical Guide to Spermine Dihydrate: Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Spermine dihydrate*

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Abstract

Spermine dihydrate, a hydrated form of the endogenous polyamine spermine, is a critical molecule in a vast array of cellular processes. Its unique chemical structure allows it to interact with a multitude of biological macromolecules, thereby modulating fundamental signaling pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of **spermine dihydrate**, delves into its intricate roles in key signaling cascades, and outlines detailed experimental protocols and workflows for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating a deeper understanding of spermine's biological functions and its potential as a therapeutic target.

Chemical Structure and Properties of Spermine Dihydrate

Spermine dihydrate is the hydrated, crystalline form of spermine, a polyamine that is ubiquitous in eukaryotic cells. Its chemical structure consists of a central butylenediamine moiety linked at each end to a propylamine group. The presence of two water molecules in its hydrated form is a key characteristic.

Table 1: Chemical and Physical Properties of **Spermine Dihydrate**

Property	Value	References
Synonyms	Gerontine, N,N'-Bis(3-aminopropyl)-1,4-butanediamine dihydrate, Musculamine, Neuridine	[1] [2] [3]
CAS Number	403982-64-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₆ N ₄ ·2H ₂ O	[1] [4]
Molecular Weight	238.37 g/mol	[1] [2] [5]
Appearance	White to slightly off-white crystalline powder	[1] [5]
Melting Point	57 - 65 °C	[1] [2] [3] [5]
Boiling Point	220 °C at 40 mmHg (anhydrous form)	[3]
Solubility	Readily soluble in water (1 M at 20 °C, clear, colorless)	[2] [5] [6]
pH	12.0 - 13.5 (1 M in H ₂ O at 25 °C)	[2]
Purity	≥ 99% (GC)	[1] [2]
Water Content	15 - 16%	[3]
Storage Conditions	0 - 8 °C, tightly closed, protected from light	[1] [2] [4] [5] [6]
Stability	Hygroscopic and air-sensitive	[5] [6]

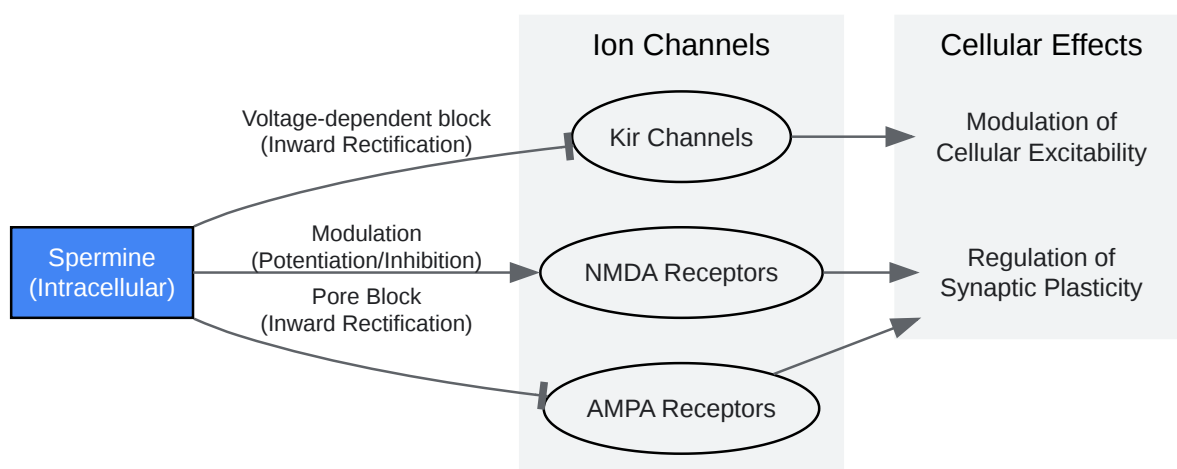
Signaling Pathways Involving Spermine

Spermine is a potent modulator of several critical signaling pathways, primarily through its interactions with ion channels and its role in cellular processes like autophagy.

Modulation of Ion Channels

Spermine's polycationic nature at physiological pH allows it to interact with and modulate the function of various ion channels. This regulation is crucial for cellular excitability and signaling.

- **Inwardly Rectifying Potassium (Kir) Channels:** Intracellular spermine is a key factor in the inward rectification of Kir channels. It acts as a voltage-dependent blocker of the channel pore from the intracellular side, effectively preventing the outflow of K⁺ ions at depolarized membrane potentials. This is essential for maintaining the resting membrane potential and controlling cellular excitability.
- **NMDA Receptors:** Spermine's interaction with N-methyl-D-aspartate (NMDA) receptors is complex and multifaceted. It has a dedicated polyamine binding site on the receptor complex. At low micromolar concentrations, spermine potentiates NMDA receptor currents, while at higher concentrations, it can be inhibitory. This modulation affects synaptic plasticity and neuronal function.
- **AMPA Receptors:** Spermine also causes inward rectification in certain subtypes of Ca²⁺-permeable α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by plugging the channel pore.

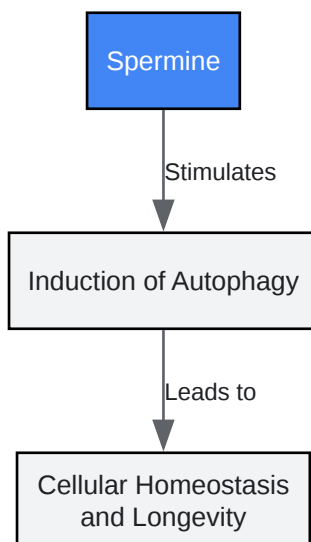


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Spermine's modulation of key ion channels.

Autophagy Signaling

Spermine is recognized as an inducer of autophagy, a cellular process for degrading and recycling damaged components. While the precise mechanisms are still under investigation, it is believed that spermine's role in autophagy is distinct from other inducers like resveratrol. This process is vital for cellular homeostasis and has implications for aging and disease.



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Simplified overview of spermine-induced autophagy.

Other Signaling Pathways

Spermine is also implicated in a variety of other signaling cascades, including:

- **Plant Defense Signaling:** In plants, the oxidative degradation of spermine by polyamine oxidase generates hydrogen peroxide (H_2O_2) and triggers a calcium influx. This cascade activates defense-related genes, contributing to the plant's immune response against pathogens.
- **PI3K-Akt, Ras, and MAPK Pathways:** In mammalian cells, particularly in the context of diabetic cardiomyopathy, spermine has been shown to be involved in the modulation of the PI3K-Akt, Ras, and MAPK signaling pathways.

Experimental Protocols

A variety of experimental techniques are employed to study the chemical properties and biological functions of spermine.

Quantification of Spermine in Biological Samples

Accurate quantification of spermine in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

Table 2: Overview of HPLC Methods for Spermine Quantification

Method Step	Description
Sample Preparation	Deproteinization of biological samples (e.g., serum, tissue homogenates) is typically achieved by acid precipitation (e.g., with perchloric acid or trichloroacetic acid).
Derivatization	As spermine lacks a chromophore, derivatization is necessary for UV or fluorescence detection. Common derivatizing agents include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC), and o-phthalaldehyde (OPA) in the presence of a thiol.
Chromatographic Separation	Reversed-phase C18 columns are most frequently used for the separation of derivatized polyamines. The mobile phase usually consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) run in a gradient mode.
Detection	Detection is performed using a fluorescence detector (for OPA and FMOC derivatives) or a UV detector (for dansyl chloride derivatives). Mass spectrometry (MS) offers higher sensitivity and specificity.

3.1.1. Detailed HPLC Protocol with Pre-column Dansylation

- Sample Preparation:
 - To 100 μ L of serum, add 100 μ L of 10% perchloric acid.
 - Vortex and centrifuge at 10,000 x g for 10 minutes at 4 °C.
 - Collect the supernatant for derivatization.
- Derivatization:
 - To 50 μ L of the supernatant, add 50 μ L of saturated sodium carbonate and 100 μ L of dansyl chloride solution (10 mg/mL in acetone).
 - Incubate at 60 °C for 1 hour in the dark.
 - Add 50 μ L of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.
 - Extract the dansylated polyamines with 200 μ L of toluene.
 - Evaporate the toluene layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- HPLC Analysis:
 - Inject 20 μ L of the reconstituted sample onto a C18 column.
 - Use a gradient elution with a mobile phase consisting of (A) 0.1 M ammonium acetate and (B) acetonitrile.
 - Monitor the elution using a fluorescence detector with excitation at 340 nm and emission at 515 nm.

Electrophysiological Analysis of Spermine's Effect on Ion Channels

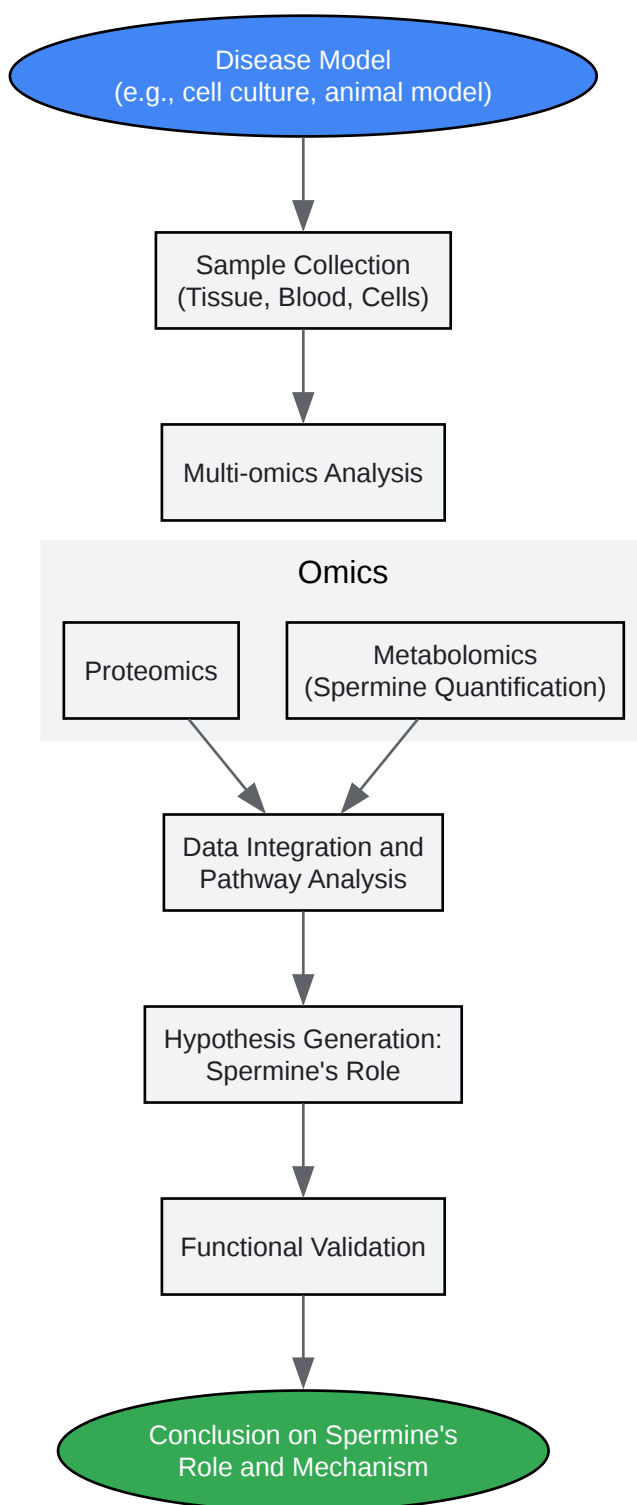
The patch-clamp technique is the gold standard for studying the effects of spermine on ion channel activity at the single-molecule level.

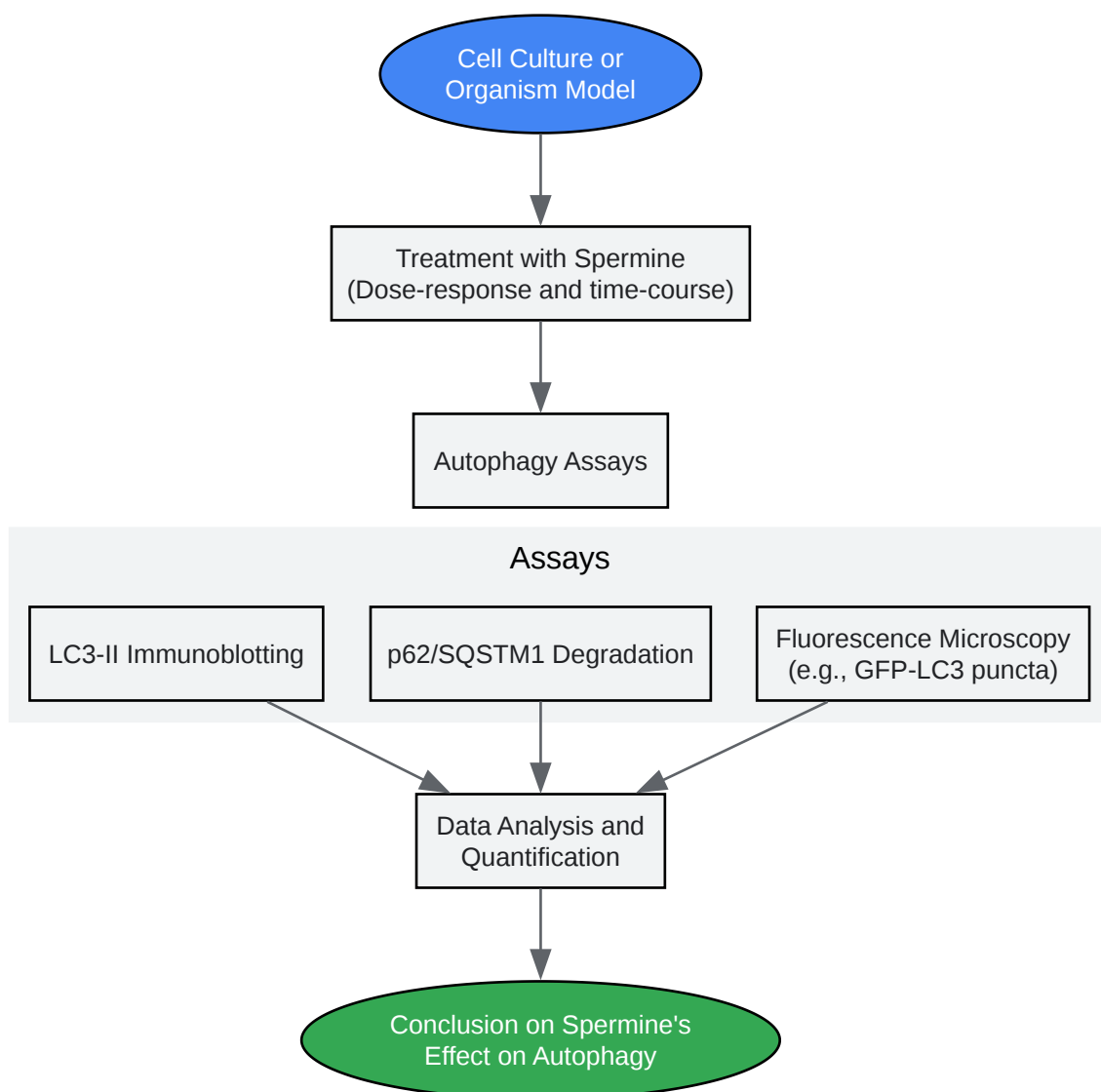
3.2.1. Inside-Out Patch-Clamp Protocol for Kir Channels

- Cell Preparation:
 - Culture cells expressing the Kir channel of interest on glass coverslips.
- Pipette and Bath Solutions:
 - Pipette Solution (extracellular): Contains a high concentration of K⁺ (e.g., 140 mM KCl) to measure K⁺ currents.
 - Bath Solution (intracellular): Contains a high concentration of K⁺ and varying concentrations of spermine to be tested.
- Patch-Clamp Recording:
 - Form a giga-ohm seal between the patch pipette and the cell membrane.
 - Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
 - Apply a series of voltage steps to the patch and record the resulting currents in the absence and presence of different concentrations of spermine in the bath solution.
 - Analyze the current-voltage (I-V) relationship to determine the extent of inward rectification and the voltage-dependent block by spermine.

Experimental Workflows

Workflow for Investigating Spermine's Role in a Disease Model





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